molecular formula C10H14N2S B1311295 4-Thiomorpholinoaniline CAS No. 22589-35-1

4-Thiomorpholinoaniline

Cat. No.: B1311295
CAS No.: 22589-35-1
M. Wt: 194.3 g/mol
InChI Key: RQXQMUUSQGCLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Thiomorpholinoaniline is an organic compound that serves as a valuable building block in medicinal chemistry. It is characterized by the presence of a thiomorpholine ring attached to an aniline moiety. This compound is known for its applications in the synthesis of various pharmaceuticals and biologically active molecules .

Biochemical Analysis

Biochemical Properties

4-Thiomorpholinoaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The sulfur atom in this compound increases its lipophilicity, making it more likely to interact with lipid membranes and membrane-bound proteins . Additionally, this compound can act as a substrate for amide-coupling reactions, which are crucial in the synthesis of various pharmaceuticals .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in the inhibition or activation of enzyme activity. For example, this compound has been found to inhibit certain kinases, which play a role in cell signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can be used to study its therapeutic potential . At high doses, this compound can cause adverse effects, including liver toxicity and oxidative stress . These threshold effects highlight the importance of dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent metabolism . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, which facilitate its uptake and distribution within cells . Additionally, this compound can accumulate in certain tissues, such as the liver, where it undergoes metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the endoplasmic reticulum and mitochondria, where it influences cellular metabolism and energy production . The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Thiomorpholinoaniline can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4-fluoronitrobenzene with thiomorpholine. The nitro group is then reduced to form the desired this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale nucleophilic aromatic substitution reactions followed by reduction processes. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Thiomorpholinoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Thiomorpholinoaniline has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    4-Morpholinoaniline: Similar structure but with an oxygen atom instead of sulfur.

    3-Fluoro-4-morpholinoaniline: Contains a fluorine atom and a morpholine ring.

    4-(4-Nitrophenyl)thiomorpholine: A precursor to 4-thiomorpholinoaniline

Uniqueness: this compound is unique due to the presence of the sulfur atom in the thiomorpholine ring, which increases its lipophilicity and provides distinct chemical reactivity compared to its oxygen-containing analogs .

Properties

IUPAC Name

4-thiomorpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXQMUUSQGCLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444686
Record name 4-Thiomorpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22589-35-1
Record name 4-Thiomorpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 23.47 g of 4-(p-nitrophenyl)-tetrahydro-4H-1,4-thiazine in 1.5 l of dioxane is hydrogenated over Raney-nickel until the hydrogen uptake has finished. Thereafter, the catalyst is removed by filtration, washed well with dioxane and the filtrate is evaporated in vacuo. By recrystallization of the crude product from dichloromethane/ether, there is obtained 4-(p-aminophenyl)-tetrahydro-4H-1,4-thiazine of melting point 109°-111°.
Quantity
23.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Stannous chloride dihydrate (10 g, 44.4 mmol) was added to a solution of 4-(4-nitro-phenyl)-thiomorpholine (2 g, 8.9 mmol) in ethyl acetate and stirred at room temperature for 4 hr. Water was added and the reaction mixture was neutralized with triethyl amine. The organic layer was dried over anhydrous sodium sulphate, filtered and concentrated under reduced pressure to yield 4-thiomorpholin-4-yl-phenylamine (1.2 g, 60%) as a solid.
[Compound]
Name
Stannous chloride dihydrate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-(4-Nitro-phenyl)-thiomorpholine (3.0 g, 13.4 mmol), as prepared in Reference Example 13a above, was dissolved in ethanol (250 mL) and 10% palladium on carbon (250 mg) was added. This mixture was shaken on a Parr hydrogenator for 3 h. The reaction mixture was then filtered through diatomaceous earth and concentrated under vacuum. The residue was triturated with hexane to yield an gray solid (2.1 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
250 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Thiomorpholinoaniline
Reactant of Route 2
Reactant of Route 2
4-Thiomorpholinoaniline
Reactant of Route 3
Reactant of Route 3
4-Thiomorpholinoaniline
Reactant of Route 4
Reactant of Route 4
4-Thiomorpholinoaniline
Reactant of Route 5
Reactant of Route 5
4-Thiomorpholinoaniline
Reactant of Route 6
Reactant of Route 6
4-Thiomorpholinoaniline
Customer
Q & A

Q1: Why is the crystal structure of 4-(4-nitrophenyl)thiomorpholine relevant, even though 4-thiomorpholinoaniline is the actual compound of interest in medicinal chemistry?

A1: Understanding the crystal structure of precursors like 4-(4-nitrophenyl)thiomorpholine provides valuable insights into the potential reactivity and structural features of the final compound, this compound []. For example, the study found that 4-(4-nitrophenyl)thiomorpholine adopts a specific conformation in its crystal structure, influenced by weak hydrogen bonding and aromatic stacking interactions []. This information can help predict how this compound might interact with other molecules, including potential drug targets.

Q2: How does the structure of 4-(4-nitrophenyl)thiomorpholine in the solid state differ from its morpholine analog?

A2: The research highlights a significant difference between the solid-state structures of 4-(4-nitrophenyl)thiomorpholine and its morpholine counterpart. The presence of the sulfur atom in the thiomorpholine ring leads to the formation of centrosymmetric dimers through C–H···O weak hydrogen bonds, involving methylene groups adjacent to the sulfur and face-to-face aromatic stacking []. This type of interaction is absent in the morpholine analog, demonstrating how subtle changes in structure can significantly impact intermolecular interactions and solid-state packing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.